4-tert-butyl-1H-pyrrole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-4-7(8(11)12)10-5-6/h4-5,10H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPGEHRTGSFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847955-92-4 | |
| Record name | 4-tert-butyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Tert Butyl 1h Pyrrole 2 Carboxylic Acid and Analogues
Classical Approaches to Substituted Pyrrole (B145914) Synthesis
Classical methods for pyrrole synthesis, developed over a century ago, remain fundamental in organic chemistry. thieme-connect.com These reactions, including the Hantzsch, Paal-Knorr, and Knorr syntheses, typically involve the condensation of carbonyl compounds with amines or other nitrogen sources to form the pyrrole ring. wikipedia.orgwikipedia.orgwikipedia.org
Hantzsch Pyrrole Synthesis Modifications for 4-tert-butyl-1H-pyrrole-2-carboxylic acid
The Hantzsch pyrrole synthesis traditionally involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgwikipedia.org To synthesize a 4-substituted pyrrole-2-carboxylic acid derivative, the starting materials must be chosen carefully.
For the target molecule, a potential Hantzsch approach would involve the reaction of an α-haloketone bearing the tert-butyl group with a β-ketoester that can be converted to the carboxylic acid. A key challenge is the regioselectivity of the condensation, as the bulky tert-butyl group can sterically hinder the desired reaction pathway. thieme-connect.com
A modified Hantzsch synthesis might proceed as outlined in the table below, starting from a precursor like ethyl 2-chloroacetoacetate and 3,3-dimethyl-2-butanone. The initial product would be an ester, which would then require hydrolysis to yield the final carboxylic acid.
| Reactant 1 | Reactant 2 | Reagent | Product (Ester Precursor) |
| Ethyl 2-amino-4,4-dimethyl-3-oxopentanoate | Ethyl glyoxalate | Acid/Base Catalyst | Diethyl 4-tert-butyl-1H-pyrrole-2,3-dicarboxylate |
| 3-Amino-4,4-dimethyl-2-pentanone | Ethyl 2-chloroacetoacetate | Ammonia | Ethyl 4-tert-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
This table represents a hypothetical adaptation of the Hantzsch synthesis for the target structure, as direct literature examples are scarce.
In some variations, continuous flow chemistry has been employed to improve the efficiency of the Hantzsch synthesis, allowing for rapid production and in-situ modification, such as the hydrolysis of an ester to a carboxylic acid. nih.govsyrris.com For instance, the HBr generated as a byproduct can be utilized to saponify a tert-butyl ester in the same process. nih.govsyrris.com
Paal-Knorr Condensation Strategies for this compound Precursors
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgalfa-chemistry.com The primary challenge in applying this method to the synthesis of this compound lies in the availability of the requisite substituted 1,4-dicarbonyl precursor. wikipedia.org
A plausible synthetic route would involve the preparation of a 3-tert-butyl-1,4-dicarbonyl compound that also contains a group that can be converted to a carboxylic acid at the appropriate position. The synthesis of such a precursor can be complex. Once obtained, the dicarbonyl compound would be cyclized with an amine. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org
| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst/Conditions | Product |
| 3-tert-butyl-2,5-hexanedione | Ammonium hydroxide | Acetic acid | 2,5-dimethyl-3-tert-butyl-1H-pyrrole |
| Ethyl 3-tert-butyl-2,5-dioxohexanoate | Ammonia | Weak acid | Ethyl 4-tert-butyl-2-methyl-1H-pyrrole-5-carboxylate |
This table illustrates potential Paal-Knorr pathways to related structures, highlighting the precursor-product relationship.
Modern variations of the Paal-Knorr reaction have explored various catalysts to improve yields and reaction conditions, including the use of β-cyclodextrin in aqueous media. rhhz.net
Knorr Pyrrole Synthesis and Related Cyclization Pathways
The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-ketoester or other activated methylene (B1212753) compound. wikipedia.orgwordpress.com A significant feature of this method is that the α-aminoketone is often generated in situ from an oxime to prevent self-condensation. wikipedia.org
To construct this compound, one would theoretically need to condense an α-amino ketone with a β-keto compound that incorporates the tert-butyl group. For example, the reaction of an α-aminoketone with ethyl 4,4-dimethyl-3-oxopentanoate could potentially yield the desired pyrrole ring system. The regioselectivity of the condensation is a key consideration, especially with unsymmetrical ketones. wordpress.com
| α-Amino Ketone | β-Keto Compound | Catalyst/Conditions | Product |
| Ethyl 2-amino-3-oxobutanoate | 3,3-Dimethyl-2-butanone | Zinc, Acetic Acid | Ethyl 4-tert-butyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
| Glycine ethyl ester | 1-(tert-butyl)-1,3-butanedione | Acid catalyst | Ethyl 5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylate |
This table provides hypothetical examples of how the Knorr synthesis could be adapted.
Modern Synthetic Strategies
More recent synthetic methods offer increased efficiency, milder reaction conditions, and greater functional group tolerance for the synthesis of highly substituted pyrroles.
Transition Metal-Catalyzed Coupling Reactions for Pyrrole Ring Formation
Transition metal catalysis has become a powerful tool for constructing heterocyclic rings. researchgate.net Catalysts based on palladium, rhodium, and copper have been used in various cyclization reactions to form pyrroles. nih.govorganic-chemistry.org
One approach involves the Suzuki coupling of a pre-formed bromo-pyrrole with a boronic acid to introduce substituents. For example, a 4-bromo-1H-pyrrole-2-carboxylate can be coupled with a tert-butylboronic acid, although this specific reaction is not widely documented. A more common strategy is the coupling of a bromo-pyrrole with arylboronic acids. nih.gov Another strategy involves the rhodium- or zinc-catalyzed cyclization of dienyl azides to form substituted pyrroles. organic-chemistry.org
| Substrate 1 | Substrate 2 | Catalyst | Product |
| 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate | 2,4-Dichlorophenylboronic acid | Pd(dppf)Cl₂ | 1-(tert-Butyl) 2-methyl 4-(2,4-dichlorophenyl)-1H-pyrrole-1,2-dicarboxylate |
| Dienyl azide | - | ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Substituted Pyrrole |
The data in this table is derived from literature examples of related transition metal-catalyzed reactions. nih.govorganic-chemistry.org
Multi-Component Reactions for Diverse this compound Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. rsc.orgrsc.org These reactions are particularly attractive for generating libraries of structurally diverse compounds.
Several MCRs have been developed for pyrrole synthesis. rsc.org For instance, a one-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been reported using acetophenone, trimethylacetaldehyde (B18807), and tosylmethyl isocyanide (TosMIC) in the presence of a mild base. researchgate.net While this does not directly yield the target carboxylic acid, it demonstrates a pathway to a 4-tert-butylpyrrole core that could potentially be further functionalized.
Another reported multi-component reaction involves the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to produce pyrrole-2-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |
| Aryl methyl ketone | Arylamine | Acetoacetate ester | CuCl₂, I₂, O₂ | Polysubstituted pyrrole-2-carbaldehydes |
| 4-Arylidene isoxazol-5-one | Enamino ester | - | CuCl₂ (mechanosynthesis) | Pyrrole-2-carboxylic acids |
This table summarizes findings from studies on multi-component reactions for pyrrole synthesis. organic-chemistry.orgorganic-chemistry.org
The direct synthesis of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has been achieved in a one-pot reaction from trimethylacetaldehyde via a Horner-Wadsworth-Emmons reaction followed by reaction with TosMIC. acs.org While this produces the 3-carboxylate isomer, it highlights a modern and practical approach to constructing the 4-tert-butylpyrrole system. Subsequent hydrolysis of the resulting ester would yield the carboxylic acid.
Green Chemistry Approaches to Pyrrole Carboxylic Acid Synthesis
The principles of green chemistry, which encourage the use of sustainable and environmentally benign processes, are increasingly being applied to the synthesis of heterocyclic compounds like pyrrole carboxylic acids. Key strategies include the use of renewable starting materials and the adoption of milder, more efficient reaction conditions.
The shift away from petrochemical-based feedstocks towards renewable biomass is a central goal of green chemistry. Significant progress has been made in synthesizing pyrrole carboxylic acids from precursors derived from abundant natural polymers like cellulose (B213188) and chitin. researchgate.netresearchgate.net
One notable pathway involves the reaction of D-glucosamine, which can be obtained from chitin, with pyruvic acid, a potential derivative of cellulose. researchgate.netresearchgate.net Researchers have developed a protocol that yields pyrrole-2-carboxylic acid (PCA) with an optimized yield of 50%. researchgate.netresearchgate.net This method highlights the potential of combining molecules from different bio-feedstocks to construct valuable platform chemicals. researchgate.net
Another sustainable approach utilizes 3-hydroxy-2-pyrones, which can be prepared from renewable sources, as masked 1,4-dicarbonyl compounds. nih.gov These pyrones react efficiently with primary amines to form N-substituted pyrrole carboxylic acid derivatives. The reactions can be performed under eco-friendly conditions, such as solvent-free heating at 50–75 °C or in basic water–methanol solutions at room temperature, achieving good to high yields. nih.gov These examples demonstrate a viable strategy for creating a chemical space based on PCA derived from sustainable feedstocks. researchgate.net
Minimizing or eliminating the use of hazardous organic solvents is another cornerstone of green chemistry. This has led to the development of solvent-free reactions and the use of water as a benign reaction medium for pyrrole synthesis. nih.govelsevierpure.com For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be performed effectively in water using a catalytic amount of iron(III) chloride under very mild conditions. nih.gov
Enzymatic catalysis offers a highly efficient and environmentally friendly route to pyrrole derivatives. nih.gov The polymerization of pyrrole-2-carboxylic acid has been achieved using glucose oxidase (GOx), which catalyzes a glucose oxidation reaction. This enzymatic process initiates polymerization via the generated hydrogen peroxide. The enzymatic method proceeds faster than conventional chemical oxidative polymerization and occurs at a milder pH of 5.0. nih.gov
Furthermore, continuous flow chemistry is emerging as a sustainable and efficient technology for synthesizing pyrrole carboxylic acids. organic-chemistry.orgchemicalbook.commdpi.com A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed from tert-butyl acetoacetates, amines, and 2-bromoketones. organic-chemistry.orgchemicalbook.com This method cleverly utilizes the HBr generated as a byproduct in the Hantzsch reaction to hydrolyze the intermediate tert-butyl esters in situ, streamlining the process into a single microreactor. organic-chemistry.orgchemicalbook.com This approach is highly efficient, atom-economical, and reduces waste streams. chemicalbook.com
Regioselective Functionalization and Derivatization
Achieving precise control over the position of functional groups on the pyrrole ring is critical for synthesizing specific target molecules like this compound. This requires sophisticated strategies for regioselective alkylation, C-H activation, and the use of protecting groups.
The introduction of a bulky tert-butyl group at a specific position on the pyrrole ring, particularly at the 4-position of a pyrrole-2-carboxylate, presents a significant synthetic challenge due to the inherent reactivity patterns of the pyrrole nucleus. Electrophilic substitution on pyrroles typically favors the C2 or C5 positions.
A key strategy to achieve this substitution is the Friedel-Crafts alkylation. Research has been conducted on the Friedel-Crafts t-butylation of methyl 2-pyrrolecarboxylate. researchgate.net This reaction aims to direct the electrophilic attack of the tert-butyl group to one of the C3 or C4 positions, which are less electronically favored but can be influenced by the directing effect of the C2-ester group and reaction conditions. The presence of the electron-withdrawing ester group deactivates the ring, making the reaction more controllable and influencing the regiochemical outcome. While Friedel-Crafts reactions on deactivated rings can be challenging, careful selection of the Lewis acid catalyst and reaction parameters is crucial for achieving the desired 4-substituted isomer.
Direct C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov Various transition-metal-catalyzed methods have been developed for the C-H functionalization of pyrroles.
One approach involves the use of a directing group on the pyrrole nitrogen. For example, an N-alkoxycarbamoyl group can direct the rhodium-catalyzed C-H alkenylation of the pyrrole scaffold. Similarly, ruthenium catalysts have been used for the C2–H arylation of indoles and pyrroles with boronic acids under oxidative conditions. Palladium catalysts, in conjunction with norbornene, can effect a highly regioselective C5–H alkylation of N-H-unprotected pyrroles that bear an electron-withdrawing group.
While many methods target the C2 or C5 positions, the principles of directed metalation can be adapted to target other sites. The carboxylate group itself can act as a directing group. For instance, in the chemistry of benzoic acids, the carboxylate directs metalation to the ortho position. A similar strategy could potentially be applied to pyrrole-2-carboxylic acid, where lithiation could be directed to the C3 position. Subsequent functionalization would then depend on the specific reagents and reaction pathways chosen. These C-H activation strategies offer atom-economical routes to complex pyrrole derivatives with high regioselectivity.
The synthesis of complex pyrrole derivatives often requires the use of protecting groups to mask the reactive N-H proton and the carboxylic acid moiety, preventing unwanted side reactions.
Nitrogen Protecting Groups: The electron-rich nature of the pyrrole ring often necessitates protection at the nitrogen to prevent oxidation and to block N-deprotonation during certain reactions.
Sulfonyl Groups: Groups like benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts) are commonly used. They are electron-withdrawing, which reduces the reactivity of the pyrrole ring and allows for a wider range of subsequent reactions.
Alkoxycarbonyl Groups: While the tert-butoxycarbonyl (Boc) group is well-known, other carbamates such as fluorenylmethyloxycarbonyl (Fmoc) and 2,2,2-trichloroethoxycarbonyl (Troc) are also effective. These groups can be introduced by reacting 2,5-dimethoxytetrahydrofuran with the corresponding O-substituted carbamate. N-alkoxycarbonyl protection can endow the pyrrole with distinct reactivity compared to N-sulfonyl groups, for example in acylation reactions.
Silyl Groups: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another valuable protecting group. It has been used in palladium-catalyzed decarboxylative arylations and is conducive to deprotection after the desired coupling reaction.
Carboxylic Acid Protecting Groups: The carboxylic acid group is typically protected as an ester to prevent it from interfering with reactions involving strong bases or organometallic reagents.
tert-Butyl Esters: These are particularly versatile as they are stable under many basic conditions but can be readily removed with acid. chemicalbook.com In some flow chemistry syntheses, the HBr generated in situ during the pyrrole ring formation can be used to directly hydrolyze the tert-butyl ester, providing the free carboxylic acid in a single continuous process. chemicalbook.com
The selection of an appropriate protecting group strategy is crucial and depends on the planned synthetic route and the stability of the groups to the required reaction conditions.
Data Tables
Table 1: Common Protecting Groups in Pyrrole Synthesis
| Moiety to Protect | Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|---|
| Pyrrole Nitrogen (N-H) | tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) chemicalbook.com |
| Pyrrole Nitrogen (N-H) | p-Toluenesulfonyl | Ts | Reductive conditions or strong base |
| Pyrrole Nitrogen (N-H) | 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride sources (e.g., TBAF), strong acid |
| Pyrrole Nitrogen (N-H) | 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn/AcOH) |
| Carboxylic Acid (-COOH) | tert-Butyl Ester | - | Acidic conditions (e.g., TFA, HBr in situ) chemicalbook.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrrole-2-carboxylic acid |
| D-glucosamine |
| Pyruvic acid |
| 3-hydroxy-2-pyrones |
| N-substituted pyrrole carboxylic acid |
| 2,5-dimethoxytetrahydrofuran |
| Iron(III) chloride |
| Glucose |
| Hydrogen peroxide |
| tert-butyl acetoacetate |
| Methyl 2-pyrrolecarboxylate |
| N-alkoxycarbamoyl pyrrole |
| Boronic acid |
| Norbornene |
| Benzoic acid |
| Benzenesulfonyl |
| p-Toluenesulfonyl |
| tert-Butoxycarbonyl |
| Fluorenylmethyloxycarbonyl |
| 2,2,2-Trichloroethoxycarbonyl |
| 2-(Trimethylsilyl)ethoxymethyl |
| tert-Butyl Ester |
| Methyl Ester |
| Ethyl Ester |
| Trifluoroacetic acid |
| Zinc |
| Acetic Acid |
Chemical Reactivity and Functional Group Transformations of 4 Tert Butyl 1h Pyrrole 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid function is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through esterification, amidation, and other transformations. Its reactivity can be modulated by various activating agents, and it can also be removed entirely via decarboxylation.
Esterification and Amidation Reactions for Diverse Derivatives
The carboxylic acid group of 4-tert-butyl-1H-pyrrole-2-carboxylic acid can be readily converted into esters and amides, which are pivotal for creating libraries of compounds for various research applications.
Esterification: The formation of esters, known as esterification, can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. This is a reversible process where the equilibrium can be driven towards the product by removing water as it forms. msu.edu Another effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which acts as an activating agent for the carboxylic acid, facilitating its reaction with alcohols. researchgate.net The choice of alcohol can range from simple alkyl alcohols to more complex, functionalized molecules, allowing for extensive diversification.
Amidation: The synthesis of amides from this compound is a fundamental transformation. Direct reaction with an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly employed to form an active ester intermediate, which then readily reacts with a primary or secondary amine to yield the corresponding amide. researchgate.net This method is widely used in peptide synthesis and is applicable to pyrrole (B145914) carboxylic acids, despite their potentially lower reactivity compared to other acids. researchgate.net
The table below summarizes common reagents used for these transformations.
| Transformation | Reagent Class | Specific Examples | Product |
| Esterification | Acid Catalysis | H₂SO₄, HCl with Alcohol | Alkyl/Aryl Ester |
| Activating Agent | Di-tert-butyl dicarbonate (Boc₂O) with Alcohol | tert-Butyl Ester | |
| Amidation | Thionyl Chloride | SOCl₂ followed by Amine | Amide |
| Coupling Reagents | HBTU, DCC, EDC with Amine | Amide |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction for pyrrole-2-carboxylic acids. This transformation is typically subject to acid catalysis and occurs in strongly acidic aqueous solutions. researchgate.netnih.gov
Studies have shown that this mechanism accounts for the observed kinetics, where the reaction rate increases significantly as the pH decreases into the strongly acidic range. researchgate.net
Carboxylic Acid Activation and Coupling Reagents
To facilitate reactions such as amidation, the carboxylic acid group must be "activated" to make it a better electrophile. This is accomplished using a variety of coupling reagents, which convert the hydroxyl of the carboxyl group into a better leaving group.
These reagents are essential for forming amide bonds under mild conditions, minimizing side reactions and preventing racemization when chiral amines are used. The general strategy involves the in-situ formation of a highly reactive intermediate, such as an active ester, a mixed anhydride, or an acyl-uronium species, which is then rapidly attacked by the nucleophilic amine. lookchem.com
The table below lists several common coupling reagents and their mechanisms of action.
| Coupling Reagent | Abbreviation | Activating Mechanism |
| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Forms a benzotriazolyl active ester. researchgate.netlookchem.com |
| tert-Butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate | BOC-ODhbt | Acts as a condensing reagent to generate active esters. lookchem.com |
The reactivity of these activated esters can vary. For instance, HBTU-activated N-methylpyrrole carboxylic acids have been found to be less reactive than HBTU-activated N-acetylleucine, but are still effective for synthesizing amide derivatives. researchgate.net
Reactions Involving the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Conversely, it is generally resistant to nucleophilic reactions unless the ring's electronic properties are significantly altered.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. wikipedia.org The pyrrole ring is significantly more reactive than benzene, often allowing reactions to proceed under milder conditions. pearson.com The regioselectivity of the substitution (i.e., which position the electrophile attacks) is governed by the stability of the resulting cationic intermediate (the benzenium ion equivalent). masterorganicchemistry.com
For an unsubstituted pyrrole, attack at the C2 (or C5) position is strongly favored over the C3 (or C4) position because the positive charge in the intermediate can be delocalized over more atoms, including the nitrogen, leading to greater resonance stabilization. pearson.com
In this compound, the situation is more complex due to the existing substituents:
Position C2: Blocked by the carboxylic acid group.
Position C4: Blocked by the tert-butyl group.
Carboxylic Acid (-COOH): An electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C4, which is blocked).
tert-Butyl Group (-C(CH₃)₃): An electron-donating, activating group that directs incoming electrophiles to the ortho (C3, C5) and para (no para position) positions. libretexts.org
Ring Nitrogen (-NH-): Strongly activates the ring, particularly at the adjacent C2 and C5 positions.
Considering these factors, electrophilic attack will preferentially occur at the remaining open positions, C3 and C5. The C5 position is electronically favored due to activation from the ring nitrogen. The C3 position is ortho to the activating tert-butyl group but is also meta to the deactivating carboxylic acid group. Therefore, the most probable site for electrophilic substitution is the C5 position , followed by the C3 position. Steric hindrance from the adjacent tert-butyl group at C4 might slightly disfavor attack at C3 and C5, but the electronic activation is the dominant factor.
| Reaction Type | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-Nitro-4-tert-butyl-1H-pyrrole-2-carboxylic acid |
| Halogenation | Br₂, Cl₂ (mild conditions) | 5-Bromo-4-tert-butyl-1H-pyrrole-2-carboxylic acid |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 5-Acyl-4-tert-butyl-1H-pyrrole-2-carboxylic acid |
Nucleophilic Additions to the Pyrrole Ring System
Due to the high electron density of the aromatic π-system, the pyrrole ring is inherently resistant to attack by nucleophiles. quimicaorganica.org Unlike electron-deficient aromatic systems like pyridine, direct nucleophilic aromatic substitution or addition on pyrrole is not a typically observed reaction pathway under standard conditions. quimicaorganica.org
However, the reactivity of the pyrrole ring can be reversed through specific chemical modifications. An "umpolung" (reactivity reversal) strategy has been developed that involves a dearomative double chlorination of the pyrrole ring. acs.org This creates a highly reactive dichloro-substituted intermediate that is no longer aromatic and becomes susceptible to attack by various nucleophiles, such as alcohols or amines. This sequential modification allows for the step-by-step introduction of nucleophiles onto the pyrrole core under mild, catalyst-free conditions, ultimately leading to highly functionalized pyrrolinone structures. acs.org While not a direct addition to the aromatic pyrrole itself, this research demonstrates that the ring system can be coerced into reacting with nucleophiles after appropriate activation.
Coordination Chemistry of 4 Tert Butyl 1h Pyrrole 2 Carboxylic Acid
Ligand Properties of Pyrrole (B145914) Carboxylic Acids
Pyrrole-2-carboxylic acid (PCA) is an organic compound that arises in nature from the dehydrogenation of proline. wikipedia.org It serves as a foundational building block in the synthesis of more complex molecules and as a versatile ligand in coordination chemistry. researchgate.netiitg.ac.in
The coordination behavior of pyrrole-2-carboxylic acid is dictated by its two primary functional groups: the pyrrole ring with its N-H group and the carboxylic acid group at the 2-position. In the solid state, the parent compound, 1H-pyrrole-2-carboxylic acid, demonstrates a strong tendency to form hydrogen-bonded structures. Crystal structure analysis reveals that adjacent molecules are linked by pairs of O-H⋯O hydrogen bonds between their carboxylic acid moieties, forming classic inversion dimers. nih.gov These dimers are further connected into chains through N-H⋯O hydrogen bonds. nih.gov
This inherent bonding preference provides insight into its coordination modes with metal ions. Upon deprotonation, the carboxylate group offers several binding possibilities:
Monodentate Coordination: One of the carboxylate oxygen atoms binds to the metal center.
Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable four-membered ring.
Bidentate Bridging: The carboxylate group bridges two different metal centers.
Furthermore, the nitrogen atom of the pyrrole ring can act as a donor, particularly after deprotonation of the N-H group. This allows the ligand to act as a bidentate N,O-donor, chelating a metal ion through the pyrrole nitrogen and one of the carboxylate oxygens. This dual N- and O-donor capability makes pyrrole-2-carboxylic acids versatile ligands for constructing a variety of coordination complexes.
The introduction of a tert-butyl group at the 4-position of the pyrrole ring significantly modifies the ligand's properties compared to the unsubstituted parent molecule. These changes can be categorized into steric and electronic effects.
Steric Effects: The tert-butyl group is exceptionally bulky. This steric hindrance can influence the coordination geometry around the metal center, potentially preventing the formation of highly crowded complexes or favoring lower coordination numbers. The bulkiness can also dictate the orientation of the ligand upon coordination and may block access of substrates to the metal center in a catalytic context, thereby influencing selectivity. The significant steric demand of substituents can shift equilibria away from certain isomers and enforce specific conformations in the solid state.
Electronic Effects: The tert-butyl group is known to be a weak electron-donating group through the inductive effect and hyperconjugation. This property increases the electron density on the pyrrole ring. This electronic enrichment can, in turn, enhance the donor strength of the pyrrole nitrogen and the carboxylate oxygens, leading to stronger metal-ligand bonds. Studies on other aromatic systems have shown that the introduction of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a change attributed to the hyperconjugation effect. Such modulation of the ligand's electronic properties can have a profound impact on the redox potential and reactivity of the resulting metal complex.
Synthesis and Characterization of Metal Complexes
While the coordination chemistry of the parent pyrrole-2-carboxylic acid and other pyrrole-based ligands is an active area of research, specific literature on the synthesis and characterization of metal complexes with 4-tert-butyl-1H-pyrrole-2-carboxylic acid is limited. However, insights can be drawn from related systems.
The synthesis of transition metal complexes with pyrrole-based ligands is well-established. For instance, pyrrole-based pincer ligands featuring a central anionic pyrrole moiety have been used to create complexes with Group 4 metals like Zirconium (Zr) and Hafnium (Hf). nih.gov Similarly, complexes of copper, nickel, cobalt, and zinc have been synthesized with related heterocyclic carboxylic acids, such as 4-nitro-3-pyrazolecarboxylic acid. researchgate.net In these cases, the ligand typically coordinates to the metal center in a bis(ligand) fashion. researchgate.net
It is reasonable to expect that this compound would form stable complexes with a range of first-row transition metals like copper(II), nickel(II), and cobalt(II). The synthesis would likely involve the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent. The resulting complexes would be characterized by techniques such as:
FT-IR Spectroscopy: To confirm the coordination of the carboxylate group, evidenced by a shift in the C=O stretching frequency.
Elemental Analysis: To confirm the stoichiometry of the complex.
The steric bulk of the 4-tert-butyl group would likely play a significant role in the final structure, potentially favoring monomeric species over polymeric or oligomeric structures that might be accessible with the less hindered parent ligand.
There is currently no available scientific literature detailing the synthesis or characterization of lanthanide or actinide complexes involving this compound as a ligand. The coordination chemistry of f-block elements with N-heterocyclic carboxylates is a growing field, but this specific ligand remains an unexplored target. The combination of the hard carboxylate oxygen donors and the softer pyrrole nitrogen donor could lead to interesting coordination geometries with these large, electropositive metal ions. This represents a potential area for future research.
Catalytic Applications of Pyrrole Carboxylic Acid-Metal Complexes
Metal complexes derived from pyrrole-2-carboxylic acid have shown promise in catalysis. A notable application is in copper-catalyzed cross-coupling reactions. Unsubstituted pyrrole-2-carboxylic acid has been identified as an effective ligand for the copper-catalyzed monoarylation of anilines, demonstrating tolerance for a variety of functional groups and providing moderate to good yields of the desired diarylamine products.
Furthermore, iron complexes supported by pyrrole-based pincer ligands have been investigated as catalysts for hydrofunctionalization reactions, including alkyne dimerization and carbonyl hydrosilylation. researchgate.net The catalytic cycle in these systems often involves the formation of an iron-heteroatom bond. researchgate.net In other work, palladium catalysts have been used for the annulation of dicarbonyl compounds with amines to synthesize pyrroles, and cobalt catalysts have been employed to create pyrrolidinones. mdpi.comacs.org
For complexes of this compound, one can hypothesize how the ligand's specific properties would translate to catalytic performance:
The electron-donating nature of the tert-butyl group could enhance the catalytic activity of the metal center by increasing its electron density, making it more active in oxidative addition steps.
The steric bulk could introduce regioselectivity or enantioselectivity in reactions by controlling the approach of the substrate to the active site.
These potential attributes make metal complexes of this compound intriguing targets for the development of new catalysts.
Role in Organic Transformations (e.g., Copper-Catalyzed Reactions)
While direct and extensive research on the application of this compound as a ligand in copper-catalyzed reactions is not widely documented in publicly available literature, the chemistry of its parent compound, pyrrole-2-carboxylic acid, provides significant insights into its potential catalytic utility. The pyrrole-2-carboxylate scaffold has proven effective in facilitating various copper-catalyzed transformations.
The presence of the tert-butyl group at the 4-position of the pyrrole ring in this compound is expected to influence its catalytic activity. This bulky substituent can enhance the solubility of the resulting copper complex in organic solvents and can also introduce specific steric effects that may influence the regioselectivity and efficiency of the catalyzed reactions.
An illustrative example of the utility of the pyrrole-2-carboxylate core comes from the copper-catalyzed N-arylation of primary anilines with aryl halides. In such reactions, pyrrole-2-carboxylic acid has been demonstrated to be an effective ligand. The mechanism is believed to involve the formation of a copper(I) complex with the pyrrole-2-carboxylate ligand, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently reacts with the amine, followed by reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.
Furthermore, the versatility of the pyrrole-2-carboxylate system is highlighted by the development of a polystyrene-supported 1H-pyrrole-2-carboxylic acid ligand. mdpi.com This supported ligand, in the presence of copper(I) iodide, forms a recyclable catalyst for the N-arylation of various N-nucleophiles with aryl halides. mdpi.com This approach underscores the robustness of the copper-pyrrole-2-carboxylate catalytic system and its potential for application in more sustainable and scalable chemical processes.
The synthesis of pyrrole-2-carboxylic acid derivatives themselves can also be achieved through copper catalysis. A mechanochemical method involving a copper-catalyzed spiroannulation and ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters has been reported to produce these compounds efficiently. researchgate.net
The following table summarizes a relevant example of a copper-catalyzed reaction using a pyrrole-2-carboxylic acid-based ligand system.
| Reaction | Catalyst System | Substrates | Product | Key Findings | Reference |
| N-Arylation | CuI / Polystyrene-supported 1H-pyrrole-2-carboxylic acid | Aryl halides, N-nucleophiles | N-Aryl heterocycles | The catalyst is effective and recyclable for the coupling of various substrates. | mdpi.com |
It is important to note that while these examples demonstrate the potential of the pyrrole-2-carboxylate framework, further research is needed to fully elucidate the specific role and advantages of the 4-tert-butyl substituent in copper-catalyzed organic transformations.
Enantioselective Catalysis with Chiral Derivatives
The development of chiral ligands for enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and other valuable chiral molecules. While specific chiral derivatives of this compound and their applications in enantioselective catalysis are not extensively reported, the broader class of axially chiral arylpyrroles, often synthesized from pyrrole-2-carboxylic acid precursors, has shown considerable promise as ligands in asymmetric reactions. nih.govresearchgate.net
The principle behind using chiral pyrrole-based ligands lies in the creation of a well-defined chiral environment around the metal center. This chiral pocket dictates the stereochemical outcome of the reaction by favoring the formation of one enantiomer of the product over the other. Axially chiral biaryl compounds, including those with a pyrrole core, are particularly effective due to their conformational rigidity and the proximity of the chiral axis to the catalytic site.
Research into axially chiral 1-aryl-1H-pyrrole derivatives has demonstrated their effectiveness as ligands in asymmetric catalysis. nih.govresearchgate.net For instance, optically active 1-(2-carboxy-6-trifluoromethylphenyl)pyrrole-2-carboxylic acid has been successfully utilized as a chiral discriminating agent. researchgate.net The synthesis of these chiral ligands often involves the resolution of racemic mixtures or asymmetric synthesis strategies. nih.gov
The potential for developing chiral derivatives of this compound for enantioselective catalysis is significant. The introduction of a chiral center, for example, by derivatizing the carboxylic acid group with a chiral alcohol or amine, or by synthesizing an axially chiral N-aryl derivative, could lead to novel and effective ligands. The tert-butyl group could play a crucial role in enhancing the steric bulk and conformational stability of the resulting chiral metal complex, potentially leading to higher enantioselectivities.
The table below presents an example of a related chiral pyrrole derivative used in asymmetric catalysis, illustrating the potential of this class of compounds.
| Chiral Ligand Type | Catalytic Application | Key Features of Ligand | Outcome | Reference |
| Axially Chiral Arylpyrroles | Asymmetric Transformations | Possess a C-N chiral axis, providing a defined stereochemical environment. | Proven to be efficient ligands for asymmetric catalysis. | nih.gov |
Applications of 4 Tert Butyl 1h Pyrrole 2 Carboxylic Acid in Advanced Materials Science
Polymeric Materials and Electroactive Polymers
Research into polymers derived specifically from 4-tert-butyl-1H-pyrrole-2-carboxylic acid is not extensively documented in publicly accessible literature. However, the broader class of polypyrroles and their derivatives are well-studied for their potential as functional materials. nih.govnih.gov
Specific methods for the synthesis of poly(this compound) have not been detailed in the reviewed literature. Generally, polypyrrole and its derivatives can be synthesized via chemical or electrochemical oxidative polymerization. nih.govmdpi.com For instance, copolymers have been created by electrochemically polymerizing pyrrole (B145914) with derivatives like 1-(2-carboxyethyl)pyrrole and pyrrole-3-carboxylic acid to create functional, electroactive films. nih.govmdpi.com The introduction of functional groups, such as a carboxylic acid, onto the pyrrole monomer is a key strategy for tailoring the properties of the resulting polymer and allowing for further modification. nih.gov While a tert-butyl group at the 4-position would be expected to influence the polymerization process and the properties of the resulting polymer, likely by increasing solubility and affecting the packing of polymer chains, specific studies on this monomer are not available.
Direct measurements of the electrical conductivity and specific electrochemical properties of poly(this compound) are not available. The electrical properties of polypyrroles are known to be highly dependent on the substituents on the pyrrole ring, the polymerization conditions, and the dopants used. nih.govdtic.mil
For context, studies on doped poly(pyrrole-3-carboxylic acid) have shown it to have semiconductor-like electrical characteristics, with charge carriers identified as polarons and bipolarons. nih.govnih.gov Copolymers of pyrrole and pyrrole-3-carboxylic acid also exhibit 3D conductivity. nih.gov The presence of a bulky, electron-donating tert-butyl group on the polymer backbone would theoretically affect the polymer's conformation and electronic properties, thereby influencing its conductivity and redox behavior, but experimental data is needed for confirmation.
Table 1: Electrical Properties of Related Doped Poly(pyrrole-carboxylic acid) Systems (Note: This data is for related compounds, not poly(this compound))
| Polymer System | Dopant | Conductivity Type | Charge Carriers |
| Poly(pyrrole-3-carboxylic acid) | p-TSA⁻, AQS⁻ | Semiconductor | Polarons, Bipolarons |
| Polypyrrole-co-poly(pyrrole-3-carboxylic acid) | p-TSA⁻, AQS⁻ | 3D Conductor | Polarons, Bipolarons |
p-TSA⁻: p-toluenesulfonate; AQS⁻: anthraquinone sulfonate
Supramolecular Assemblies and Self-Assembled Systems
The specific role of this compound in forming supramolecular assemblies has not been characterized. The structure of pyrrole-carboxylic acids, featuring both hydrogen bond donors (N-H, O-H) and acceptors (C=O), makes them excellent candidates for building ordered systems.
There is no specific research detailing the use of this compound for designing ordered structures through molecular recognition. The pyrrole N-H group is a well-known binding site capable of forming strong hydrogen bonds, which has been utilized in the design of receptors for anions like fluoride. mdpi.com Generally, carboxylic acid groups are fundamental motifs in crystal engineering and molecular recognition, capable of forming robust synthons. elsevierpure.comnih.gov Derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid, for example, have been shown to be versatile motifs for creating one-, two-, and three-dimensional networks through hydrogen bonding. elsevierpure.comrsc.org
Role in Nanomaterial Fabrication
No specific studies detailing the use of this compound in the fabrication of nanomaterials were found during the literature review. In a broader context, conductive polymers like polypyrrole derivatives are used to create nanocomposites, coatings for nanoparticles, and components of biosensors, often leveraging the functional groups on the monomer for attachment or templating. nih.govmdpi.com
Pyrrole Carboxylic Acid Derivatives as Precursors for Nanostructures
Pyrrole carboxylic acid derivatives are valuable precursors in the synthesis of various nanostructured materials, primarily through polymerization. The pyrrole ring is the fundamental unit of polypyrrole, a well-known conducting polymer. The presence of a carboxylic acid group on the pyrrole monomer offers several advantages for the controlled synthesis of nanostructures.
The carboxylic acid functional group can act as a directing agent during the polymerization process, influencing the morphology of the resulting nanostructures. For example, through techniques like electropolymerization, the controlled deposition of polypyrrole derivatives can lead to the formation of nanofibers, nanotubes, and thin films. The specific reaction conditions, such as the choice of electrolyte, solvent, and applied potential, can be tailored to control the dimensions and properties of these nanostructures.
While no studies specifically document the use of this compound for this purpose, its structure suggests it could be a viable monomer. The tert-butyl group, being bulky, might introduce steric hindrance that could affect the polymerization process and the final structure of the polymer, potentially leading to materials with unique porosity or surface area. The carboxylic acid group would provide a site for further functionalization or interaction with other molecules.
Table 1: Examples of Nanostructures Synthesized from Pyrrole Carboxylic Acid Derivatives
| Pyrrole Derivative | Synthesis Method | Resulting Nanostructure | Potential Application |
| Pyrrole-2-carboxylic acid | Electropolymerization | Nanowires, Films | Biosensors, Catalysis |
| 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid | Chemical Oxidation | Nanoparticles | Energy Storage |
| N-substituted pyrrole carboxylic acids | Self-assembly | Micelles, Vesicles | Drug Delivery |
This table presents generalized data for pyrrole carboxylic acid derivatives and does not represent specific findings for this compound.
Theoretical and Computational Studies on 4 Tert Butyl 1h Pyrrole 2 Carboxylic Acid
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms and the various shapes a molecule can adopt.
Density Functional Theory (DFT) has become a standard method for obtaining reliable equilibrium molecular structures due to its excellent balance of accuracy and computational cost. uwa.edu.au The fundamental principle of DFT is that the ground-state electron density uniquely determines all ground-state properties of a system. core.ac.uk For molecules like pyrrole (B145914) carboxylic acids, DFT calculations, particularly using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-311+G(d) or 6-311++G(d,p)), have been shown to provide geometries that are in excellent agreement with experimental data from methods like X-ray crystallography. researchgate.net
While specific DFT data for the 4-tert-butyl derivative is not extensively published, studies on the parent pyrrole-2-carboxylic acid (PCA) reveal key structural features that are transferable. researchgate.netresearchgate.net The pyrrole ring and the carboxyl group are nearly coplanar. nih.gov The introduction of a bulky tert-butyl group at the 4-position is expected to cause minor distortions in the ring planarity and influence the crystal packing, but the fundamental bond lengths and angles of the pyrrole and carboxylic acid moieties would remain largely consistent.
Interactive Table 1: Representative Calculated Geometric Parameters for the Pyrrole-2-carboxylic Acid Moiety (B3LYP/6-311+G(d) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C(OOH) | 1.46 Å |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-OH | 1.36 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Angle | N-C2-C(OOH) | 123.5° |
| Bond Angle | C3-C4-C5 | 107.0° |
| Bond Angle | O=C-OH | 122.8° |
Data derived from foundational studies on pyrrole-2-carboxylic acid. researchgate.netresearchgate.net
The orientation of the carboxylic acid group relative to the pyrrole ring gives rise to different conformers. For pyrrole-2-carboxylic acid, two primary planar conformers are considered: s-cis and s-trans. researchgate.net In the s-cis conformer, the carbonyl oxygen of the carboxylic acid is on the same side as the pyrrole nitrogen, whereas in the s-trans conformer, it is on the opposite side.
DFT calculations have been employed to assess the relative stabilities of these conformers. researchgate.net For the parent PCA, computational studies have explored these conformations, often finding that they are very close in energy. researchgate.net In the solid state, PCA is known to form cyclic dimers through hydrogen bonding between the carboxylic acid groups. researchgate.netnih.gov The presence of the 4-tert-butyl group in 4-tert-butyl-1H-pyrrole-2-carboxylic acid would sterically hinder certain intermolecular arrangements but is not expected to significantly alter the relative energies of the intramolecular s-cis and s-trans conformers. Tautomerism, involving the migration of the acidic proton from the carboxyl group to a carbon atom on the pyrrole ring (e.g., the C2 or C5 position), is also a theoretical possibility. Computational studies on related systems have shown that such tautomers are generally much higher in energy than the carboxylic acid form and thus are not significantly populated under normal conditions. researchgate.net
Reactivity and Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms.
The decarboxylation of heteroaromatic carboxylic acids is a synthetically important reaction that can be effectively modeled using computational methods. For pyrrole-2-carboxylic acid, DFT investigations have explored the mechanism of its decarboxylation. researchgate.net Studies indicate that the reaction is catalyzed by protons and that the species undergoing decarboxylation is the carboxylate ion protonated at the 2-position of the pyrrole ring. researchgate.net
Calculations show that direct decarboxylation has a very high energy barrier. researchgate.net However, the presence of a water molecule can significantly lower this barrier by participating in the proton transfer steps. researchgate.net The mechanism involves the addition of water to the carboxyl group, followed by the cleavage of the C-C bond. researchgate.net DFT calculations using a cluster-continuum model (incorporating both explicit water molecules and a solvent continuum) have shown that with the assistance of a hydronium ion (H₃O⁺), the total energy barrier for the decarboxylation of PCA decreases significantly to approximately 34 kcal/mol. researchgate.net The rate-determining step is identified as the initial nucleophilic attack of water on the carbonyl group. researchgate.net
A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. For the decarboxylation of pyrrole-2-carboxylic acid, DFT calculations have been used to locate and characterize the geometries and energies of the transition states for different proposed pathways. researchgate.net
Interactive Table 2: Calculated Energy Barriers for Pyrrole-2-Carboxylic Acid Decarboxylation
| Reaction Pathway | Rate-Determining Step | Calculated Total Energy Barrier (kcal/mol) |
|---|---|---|
| Proton-catalyzed, water-assisted | Nucleophilic attack of water | 33.99 |
Data from DFT calculations at the B3LYP/6-311++G* level. researchgate.net*
Spectroscopic Property Prediction and Interpretation
Computational methods can predict various spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data. DFT calculations are widely used to compute vibrational frequencies (Infrared and Raman) and NMR chemical shifts.
For pyrrole-2-carboxylic acid, DFT calculations at the B3LYP/6-311+G(d) level have been used to perform a complete vibrational assignment of its infrared and Raman spectra. researchgate.net The calculations confirm that in the solid state, the molecule exists as a cyclic dimer. researchgate.net By calculating the vibrational frequencies for both the monomer and dimer forms, as well as for the s-cis and s-trans conformers, a detailed interpretation of the experimental spectra is possible. researchgate.net For instance, the characteristic O-H and N-H stretching frequencies are highly sensitive to hydrogen bonding and are accurately predicted by calculations that include dimerization. The calculated frequencies for the parent PCA show good agreement with experimental values, providing confidence that similar calculations for this compound would yield reliable predictions for its spectroscopic identification.
Interactive Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Pyrrole-2-carboxylic Acid Dimer
| Vibrational Mode | Calculated Frequency (B3LYP/6-311+G(d)) | Experimental Frequency (IR) | Assignment |
|---|---|---|---|
| ν(O-H) | 2998 | 3000 | O-H stretch (H-bonded) |
| ν(N-H) | 3290 | 3300 | N-H stretch (H-bonded) |
| ν(C=O) | 1660 | 1665 | C=O stretch (H-bonded) |
| Ring Stretch | 1540 | 1542 | Pyrrole ring stretching |
Data derived from foundational studies on pyrrole-2-carboxylic acid. researchgate.net
Vibrational Frequency Calculations (IR, Raman)
Research Findings: Computational studies on the parent molecule, pyrrole-2-carboxylic acid (PCA), have been performed using DFT methods, such as B3LYP with the 6-311+G(d) basis set, to predict its vibrational frequencies. researchgate.net These studies confirm that PCA tends to form stable cyclic dimers in the solid state through hydrogen bonding between the carboxylic acid groups. researchgate.netresearchgate.net The vibrational assignments are proposed for both s-cis and s-trans conformers, which relate to the orientation of the carboxylic group relative to the pyrrole ring. researchgate.netnih.gov
For this compound, the introduction of the bulky tert-butyl group at the C4 position is expected to introduce distinct vibrational modes while also subtly perturbing the vibrations of the core pyrrole and carboxylic acid moieties.
C-H Vibrations (tert-butyl): The most significant additions to the spectrum will be the characteristic vibrations of the tert-butyl group. These include symmetric and asymmetric C-H stretching modes, typically predicted in the 2900-3000 cm⁻¹ region, as well as bending (scissoring and rocking) modes around 1370 cm⁻¹ (symmetric) and 1460 cm⁻¹ (asymmetric).
Pyrrole Ring Vibrations: The fundamental vibrations of the pyrrole ring (C-C and C-N stretching, C-H in-plane and out-of-plane bending) will be influenced by the electron-donating nature and mass of the tert-butyl group. A slight shift to lower wavenumbers for some ring stretching modes can be anticipated due to the electronic effect and increased mass.
Carboxylic Acid Vibrations: The key vibrations of the -COOH group, such as the O-H stretching (broad, around 3300-2500 cm⁻¹ in dimer form), C=O stretching (around 1670-1710 cm⁻¹), and C-O stretching/O-H bending modes, are predicted to be less affected, though minor shifts are possible due to changes in the electronic delocalization within the molecule. researchgate.net
The table below presents a hypothetical assignment of the most characteristic vibrational frequencies for this compound, based on DFT calculations of PCA and related substituted pyrroles. researchgate.netnih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| O-H Stretch (Dimer) | 2500-3300 | Broad, Strong | Weak |
| N-H Stretch | 3400-3500 | Medium | Medium |
| C-H Stretch (tert-butyl, asym) | ~2960 | Strong | Strong |
| C-H Stretch (tert-butyl, sym) | ~2870 | Medium | Strong |
| C-H Stretch (Pyrrole Ring) | 3100-3150 | Medium | Strong |
| C=O Stretch | 1670-1710 | Very Strong | Medium |
| C=C & C-N Ring Stretch | 1450-1550 | Strong | Strong |
| C-H Bend (tert-butyl, asym) | ~1460 | Medium | Medium |
| C-H Bend (tert-butyl, sym) | ~1370 | Strong | Weak |
| C-O Stretch / O-H Bend | 1200-1300 | Strong | Medium |
| Ring Breathing / tert-butyl Rock | 800-900 | Medium | Strong |
NMR Chemical Shift Predictions
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of ¹H and ¹³C chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, have become a standard tool for assigning experimental spectra and confirming structures. nih.gov
Research Findings: For the parent pyrrole-2-carboxylic acid, experimental and calculated ¹H and ¹³C NMR data are well-documented. chemicalbook.com The chemical shifts are sensitive to the electronic structure and the solvent environment.
The introduction of a tert-butyl group at the C4 position on the pyrrole ring induces predictable changes in the NMR spectrum:
¹H NMR: The tert-butyl group itself will introduce a strong singlet in the aliphatic region, typically around 1.3 ppm, corresponding to the nine equivalent protons. nih.gov The electronic effect of this group will also influence the shifts of the remaining pyrrole ring protons. As an electron-donating group, the tert-butyl substituent increases the electron density at the C3 and C5 positions of the ring, causing an upfield shift (to lower ppm values) for the corresponding protons compared to the parent PCA. The N-H and COOH proton signals remain in their characteristic downfield regions, though their exact positions are highly dependent on solvent and concentration.
¹³C NMR: In the ¹³C spectrum, the tert-butyl group will show two distinct signals: one for the quaternary carbon attached to the ring and another for the three equivalent methyl carbons. The C4 carbon of the pyrrole ring will experience a significant downfield shift due to the direct attachment of the substituent. The other ring carbons (C3 and C5) will be shielded (shifted upfield) due to the electron-donating effect of the tert-butyl group.
The following tables provide predicted chemical shifts for this compound, extrapolated from data on PCA and known substituent effects of the tert-butyl group. chemicalbook.comnih.gov
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| COOH | 12.0 - 13.0 | Broad Singlet |
| NH | 11.5 - 12.5 | Broad Singlet |
| H5 | ~6.8 | Doublet |
| H3 | ~6.6 | Doublet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~162 |
| C2 | ~128 |
| C4 | ~140 |
| C5 | ~115 |
| C3 | ~110 |
| C (CH₃)₃ | ~32 |
Electronic Structure and UV-Vis Spectra
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations help to understand the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Research Findings: The electronic structure of pyrrole-based compounds is characterized by π-π* transitions within the aromatic ring. For pyrrole-2-carboxylic acid, these transitions are influenced by the carboxyl group, which extends the conjugation. The UV-Vis spectrum of PCA typically shows absorption maxima in the ultraviolet region. nist.gov
The addition of the electron-donating tert-butyl group at the C4 position is expected to have a noticeable effect on the electronic structure:
HOMO-LUMO Gap: The tert-butyl group raises the energy of the HOMO more significantly than the LUMO. This results in a decrease in the HOMO-LUMO energy gap.
UV-Vis Spectrum: A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the wavelength of maximum absorbance (λ_max) is shifted to a longer wavelength compared to the unsubstituted PCA. This is a common effect for electron-donating groups on a π-conjugated system. The primary absorption bands are expected to remain associated with π-π* transitions.
The table below summarizes the predicted electronic properties based on TD-DFT principles. mdpi.com
| Parameter | Predicted Value / Observation |
| Primary Electronic Transition | π → π* |
| HOMO Energy | Increased relative to PCA |
| LUMO Energy | Slightly increased relative to PCA |
| HOMO-LUMO Energy Gap | Decreased relative to PCA |
| Predicted λ_max | Shifted to a longer wavelength vs. PCA |
Exploration of Biological Activity Mechanisms and Molecular Interactions of 4 Tert Butyl 1h Pyrrole 2 Carboxylic Acid Derivatives
Investigation of Enzyme Interactions
The biological effects of many pyrrole (B145914) derivatives are rooted in their ability to interact with and modulate the activity of specific enzymes. These interactions can lead to the inhibition of critical life processes in pathogens or the modulation of metabolic pathways involved in human diseases.
Pyrrole-based compounds have been identified as potent inhibitors of a variety of enzymes. The specificity of these interactions is often determined by the substituents on the pyrrole ring, which influence the compound's ability to fit into the enzyme's active site.
One of the most significant areas of research is in the development of antituberculosis agents. Pyrrole-2-carboxamide derivatives have been designed as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are crucial components of the bacterial cell wall. Docking studies revealed that in these inhibitors, the pyrrole-2-carboxamide core occupies a specific pocket (S4) in the MmpL3 protein, forming hydrogen bonds with key amino acid residues like Asp645 and Tyr646. nih.gov The structure-activity relationship studies indicated that bulky substituents on the carboxamide and electron-withdrawing groups on the pyrrole ring enhance this inhibitory activity. nih.gov
Another class of enzymes targeted by pyrrole derivatives is the bacterial topoisomerases, specifically DNA gyrase. Pyrrolamides have been shown to be effective inhibitors of the GyrB subunit of DNA gyrase, which controls the ATPase activity necessary for DNA supercoiling. nih.gov For example, a pyrrolamide derivative demonstrated potent inhibition of DNA gyrase with a 50% inhibitory concentration (IC50) value of less than 5 nM against Mycobacterium tuberculosis. nih.gov
Furthermore, pyrrole-based structures have shown inhibitory activity against enzymes relevant to inflammatory processes and neurodegenerative diseases. Certain 3,4-disubstituted pyrrole derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes central to the inflammatory cascade. mdpi.com In the context of neuroprotection, some pyrrole-based hydrazide-hydrazones have been found to be statistically significant inhibitors of human recombinant monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters. researchgate.net The parent compound, pyrrole-2-carboxylic acid (P2C), is a known specific inhibitor of proline racemase (PRAC), an enzyme found in pathogens like Trypanosoma cruzi. researchgate.net
| Enzyme Target | Pyrrole Derivative Class | Organism/Disease Context | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| Mycobacterial Membrane Protein Large 3 (MmpL3) | Pyrrole-2-carboxamides | Mycobacterium tuberculosis (Tuberculosis) | Binds to the S4 pocket, forming hydrogen bonds with Asp645 and Tyr646, blocking mycolic acid transport. | nih.gov |
| DNA Gyrase (GyrB Subunit) | Pyrrolamides | Mycobacterium tuberculosis, Streptococcus pneumoniae | Blocks the ATPase activity of the GyrB domain. | nih.gov |
| Cyclooxygenase-2 (COX-2) / Lipoxygenase (LOX) | 3,4-disubstituted pyrroles | Inflammation | Dual inhibition of enzyme activity. | mdpi.com |
| Monoamine Oxidase-B (MAO-B) | N-pyrrolyl hydrazide hydrazones | Neurodegenerative Diseases | Inhibition of enzyme activity, comparable to selegiline. | researchgate.net |
| Proline Racemase (PRAC) | Pyrrole-2-carboxylic acid (P2C) | Trypanosoma cruzi (Chagas' disease) | Specific inhibition of the enzyme. | researchgate.net |
By inhibiting key enzymes, pyrrole derivatives can effectively modulate entire metabolic pathways. The inhibition of MmpL3 by pyrrole-2-carboxamides directly disrupts the mycolic acid biosynthesis pathway, which is essential for the structural integrity of the mycobacterial cell envelope. nih.gov This disruption leads to the potent anti-TB activity observed for these compounds. nih.gov
In microbial ecosystems, pyrrole-2-carboxylic acid (P2C) plays a complex regulatory role. While P2C is produced by the biocontrol agent Lysobacter sp., its production is suppressed when the bacterium is co-cultured with certain fungi like Fusarium graminearum. nih.gov This suggests P2C is involved in the intricate chemical signaling and competitive interactions between different microbial species, although it does not directly inhibit the growth of these specific fungi. nih.gov
Receptor Binding and Signaling Pathway Modulation
The interaction of pyrrole derivatives is not limited to enzyme active sites; they can also bind to cellular receptors, thereby modulating signaling pathways.
Molecular docking studies are crucial for understanding how these ligands interact with their protein targets. For MmpL3 inhibitors, computational models predict a precise binding mode where different parts of the molecule occupy specific pockets within the protein. nih.gov For instance, a 2,4-dichlorophenyl group on a pyrrole derivative was shown to occupy the S3 pocket of MmpL3, while a cyclohexyl group fit into the S5 pocket, and the pyrrole-2-carboxamide core settled into the S4 pocket. nih.gov These detailed interaction maps are vital for the rational design of new derivatives with improved potency and specificity. nih.gov Similarly, docking studies of pyrrolamides with the GyrB domain of DNA gyrase help to explain their inhibitory activity at a molecular level and guide further structural optimization. nih.gov
Several pyrrole derivatives have demonstrated promising neuroprotective properties in preclinical studies. researchgate.netnih.gov The mechanisms underlying these effects are often multifactorial. A primary mechanism is the mitigation of oxidative stress, a key pathological factor in many neurodegenerative diseases. nih.govjelsciences.com
Pyrrole-based compounds, particularly those containing a hydrazide-hydrazone group or a chalcone (B49325) structure, exhibit potent antioxidant activity. researchgate.netnih.gov This activity is attributed to their ability to scavenge free radicals and chelate ferrous ions (Fe²+), which can catalyze the formation of highly reactive hydroxyl radicals. nih.gov The N-H atom in the pyrrole ring is considered important for this antioxidant capacity. nih.gov
Beyond direct antioxidant action, some pyrrole derivatives modulate cellular pathways related to neuroprotection. The inhibition of the MAO-B enzyme by certain pyrrole hydrazones not only affects neurotransmitter levels but also reduces the production of reactive oxygen species that occurs during the enzymatic breakdown of monoamines. researchgate.net Studies on related heterocyclic compounds suggest that neuroprotection can also be achieved by reducing neuroinflammation through the downregulation of pathways like the NF-κB signaling cascade. jelsciences.com Phenolic acids, more broadly, are known to exert neuroprotective effects by accumulating in the brain and modulating various cellular targets. mdpi.com
| Mechanism | Specific Action | Derivative Class | Reference |
|---|---|---|---|
| Antioxidant Activity | Free radical scavenging; Fe²+ ion chelation. | Pyrrole-chalcones, Pyrrole-based azomethines | nih.gov |
| Enzyme Inhibition | Inhibition of Monoamine Oxidase-B (MAO-B). | N-pyrrolyl hydrazide hydrazones | researchgate.net |
| Inflammation Modulation (Inferred) | Potential reduction of pro-inflammatory cytokines via pathways like NF-κB. | General (based on related heterocycles) | jelsciences.com |
Antimicrobial and Antifungal Activity at a Mechanistic Level
The antimicrobial and antifungal properties of pyrrole derivatives are based on several distinct mechanisms of action.
For antibacterial activity, a primary mechanism is the inhibition of essential enzymes required for cell viability. As discussed, the targeting of MmpL3 and DNA gyrase by different classes of pyrrole derivatives effectively kills bacteria, including drug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. nih.govnih.gov Another reported mechanism for pyrrole-2-carboxylic acid (P2C) involves the direct disruption of the bacterial cell membrane, leading to alterations in membrane-associated proteins and a loss of lipid integrity. nih.gov It is noteworthy that many pyrrole derivatives show greater efficacy against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in cell wall structure and permeability. nih.govacgpubs.org
The antifungal activity of pyrrole compounds is also an area of active investigation. Some derivatives have shown potent activity against fungal pathogens like Candida albicans. researchgate.netscielo.org.mx Structure-activity relationship studies suggest that the presence of a 4-hydroxyphenyl ring on the pyrrole structure is a key feature for this antifungal effect. researchgate.netscielo.org.mx While P2C itself did not show direct growth inhibition against some Fusarium species, it was found to suppress mycelial development and zoosporangia formation in the plant pathogen Phytophthora capsici. nih.gov Related complex molecules produced by Lysobacter, such as the heat-stable antifungal factor (HSAF), are known to act by disrupting fungal cell membrane integrity and ergosterol (B1671047) biosynthesis, providing a model for how other pyrrole-containing compounds might function. nih.gov
Interference with Bacterial Topoisomerases
A significant mechanism by which derivatives of 4-tert-butyl-1H-pyrrole-2-carboxylic acid exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.gov The inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. nih.gov
Pyrrolamides, a class of compounds structurally related to pyrrole-2-carboxamides, have been identified as potent inhibitors of DNA gyrase. nih.gov Their mechanism of action involves targeting the ATPase activity associated with the GyrB subunit of DNA gyrase. nih.gov This inhibition prevents the supercoiling of bacterial DNA, a critical process for DNA replication. Research has demonstrated that certain pyrrolamide derivatives can effectively kill Mycobacterium tuberculosis by blocking this ATPase activity. nih.gov
Further studies on pyrrolamide analogues have revealed their potential as dual-targeting inhibitors, acting on both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting capability is considered advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov The structural similarity between the binding sites of DNA gyrase and topoisomerase IV across different bacterial species is a key factor in the broad-spectrum activity of these inhibitors. nih.gov
One notable pyrrolamide derivative, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, has shown a 50% inhibitory concentration (IC50) of less than 5 nM against DNA gyrase. nih.gov Another recently discovered pyrrolamide-type GyrB/ParE inhibitor demonstrated a gyrase IC50 of 49 nM. nih.gov These findings underscore the potential of pyrrole-based compounds in the development of novel antibacterial agents that function through the targeted inhibition of bacterial topoisomerases.
Membrane Disruption Mechanisms
The interaction of this compound derivatives with bacterial membranes presents a more complex and varied mechanism of action compared to the direct inhibition of enzymes like topoisomerases. While some pyrrole-containing compounds have been investigated for their membrane-disrupting properties, the specific actions of this compound derivatives are still an area of active research.
One study on marrinopyrroles, which are structurally distinct from the focus compound but share the pyrrole core, hypothesized that they function as protonophores. nih.gov This suggests they may shuttle protons across the bacterial membrane, disrupting the proton motive force without causing large-scale membrane permeabilization or the formation of pores. nih.gov The lipophilic nature of the pyrrole ring allows it to penetrate the lipid layers of cell membranes through passive diffusion. nih.gov
Conversely, other research on pyrrole-based compounds designed as efflux pump inhibitors has shown that these molecules can be effective without disrupting the bacterial membrane's integrity. nih.gov This indicates that not all pyrrole derivatives exert their antibacterial effects through direct membrane damage.
A 2023 study specifically investigating pyrrole-2-carboxylic acid against Listeria monocytogenes aimed to provide insight into its membrane-damage mechanism, suggesting that direct interaction with the membrane is a potential mode of action for this class of compounds. researchgate.net The balance between the hydrophobic and hydrophilic properties of these molecules is crucial. Enhanced hydrophobicity can facilitate penetration of the bacterial membrane. mdpi.com For instance, the addition of a tryptophan residue to a peptide can improve its anchoring and penetration of the outer bacterial membrane. mdpi.com
Broad-Spectrum Potency Against Pathogens
Derivatives of this compound have demonstrated significant broad-spectrum antibacterial activity against a range of clinically important pathogens, including those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.comnih.gov The potency of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
N-arylpyrrole derivatives have shown particular promise. nih.gov For example, certain compounds in this class have outperformed the antibiotic levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 µg/mL compared to levofloxacin's 8 µg/mL. nih.gov One specific N-arylpyrrole derivative also exhibited activity against E. coli, K. pneumoniae, and A. baumannii. nih.gov
Pyrrole-2-carboxamide derivatives have also been extensively studied. researchgate.net Some have shown considerable activity against Gram-negative bacteria, with MIC values ranging from 1.02 to 6.35 µg/mL. researchgate.net One particular carboxamide was found to be a potent agent against K. pneumoniae, E. coli, and P. aeruginosa with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net
The following tables summarize the reported MIC values for various pyrrole derivatives against a selection of bacterial pathogens.
Table 1: Antibacterial Activity of N-Arylpyrrole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Vb | MRSA | 4 | nih.gov |
| Vc | MRSA | 4 | nih.gov |
| Vc | E. coli | - | nih.gov |
| Vc | K. pneumoniae | - | nih.gov |
| Vc | A. baumannii | - | nih.gov |
| Ve | MRSA | 4 | nih.gov |
| Levofloxacin (Control) | MRSA | 8 | nih.gov |
Data for E. coli, K. pneumoniae, and A. baumannii was noted as active but specific MIC values were not provided in the source.
Table 2: Antibacterial Activity of Pyrrole-2-Carboxamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4i | K. pneumoniae | 1.02 | researchgate.net |
| 4i | E. coli | 1.56 | researchgate.net |
| 4i | P. aeruginosa | 3.56 | researchgate.net |
| 5c | Gram-negative strains | 6.05-6.25 | researchgate.net |
Table 3: Antibacterial Activity of Other Pyrrole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrolamide derivative | S. aureus | 0.008 | nih.gov |
| Pyrrolamide derivative | E. coli | 1 | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 | nih.gov |
These findings highlight the versatility of the pyrrole scaffold in developing potent antibacterial agents with a broad spectrum of activity.
Advanced Analytical Characterization Techniques in Research for 4 Tert Butyl 1h Pyrrole 2 Carboxylic Acid
High-Resolution Spectroscopic Methods
Spectroscopic techniques are fundamental in determining the molecular structure of 4-tert-butyl-1H-pyrrole-2-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of its constituent parts: the pyrrole-2-carboxylic acid core and the tert-butyl group.
¹H NMR: The proton NMR spectrum would display distinct signals for the protons of the tert-butyl group, the pyrrole (B145914) ring, the N-H group, and the carboxylic acid. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.3 ppm). The pyrrole ring protons at positions 3 and 5 would appear as distinct doublets or multiplets in the aromatic region (approximately 6.0-7.0 ppm). The acidic proton of the carboxylic acid group is expected to be a broad singlet far downfield, often above 10-12 ppm, with its chemical shift being sensitive to solvent and concentration. princeton.edulibretexts.orgchemicalbook.com The N-H proton of the pyrrole ring would also present as a broad singlet. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon is the most deshielded, appearing in the 165-185 ppm range. libretexts.orgwisc.edu The carbons of the pyrrole ring would resonate between approximately 110 and 140 ppm. wisc.edu The quaternary carbon of the tert-butyl group would appear around 30-40 ppm, and the three equivalent methyl carbons would produce a single signal further upfield, typically around 28-30 ppm. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | >12 (broad s) | ~165-180 |
| -NH | ~11-12 (broad s) | - |
| Pyrrole C2 | - | ~125-135 |
| Pyrrole H3 | ~6.8-7.0 | ~115-125 |
| Pyrrole C4 | - | ~130-140 |
| Pyrrole H5 | ~6.1-6.3 | ~110-120 |
| tert-butyl C(CH₃)₃ | - | ~32 |
| tert-butyl C(CH₃)₃ | ~1.3 (s, 9H) | ~30 |
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons on the pyrrole ring. An HSQC spectrum would link each proton to its directly attached carbon atom. The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations, for instance, connecting the tert-butyl protons to the C4 and quaternary carbons of the pyrrole ring, and the pyrrole protons to the carboxyl carbon, thereby confirming the substitution pattern. princeton.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of hydrogen-bonded carboxylic acid dimers. libretexts.org A strong C=O stretching vibration should appear between 1710 and 1760 cm⁻¹, with the exact frequency depending on hydrogen bonding. libretexts.orgnist.gov The N-H stretch of the pyrrole ring typically appears as a sharp to medium band around 3300-3500 cm⁻¹. Other characteristic peaks would include C-H stretches from the tert-butyl group and the pyrrole ring (around 2850-3150 cm⁻¹) and various C-C and C-N stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹). chemicalbook.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the pyrrole ring are often strong in Raman spectra, appearing around 1580 cm⁻¹. researchgate.net The symmetric stretching of the tert-butyl group would also be visible. Unlike in IR, the C=O stretch is typically a weaker band in Raman spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₉H₁₃NO₂), the exact molecular weight is 167.0946 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z = 167.
Key fragmentation pathways would include:
Loss of a hydroxyl radical (-OH): A peak at m/z = 150 (M-17) resulting from the cleavage of the C-OH bond. miamioh.edu
Loss of a carboxyl group (-COOH): A peak at m/z = 122 (M-45) from the cleavage of the bond between the pyrrole ring and the carboxylic acid. libretexts.org
Loss of a methyl radical (-CH₃): A peak at m/z = 152 (M-15) from the tert-butyl group, which is a common fragmentation for tert-butyl substituted compounds. thieme-connect.de
Formation of the tert-butyl cation: A prominent peak at m/z = 57, corresponding to the stable [C(CH₃)₃]⁺ cation. This is often a base peak for compounds containing a tert-butyl group.
McLafferty Rearrangement: While less common for aromatic carboxylic acids, fragmentation pathways involving the pyrrole ring itself could also occur. miamioh.edu
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. Pyrrole-based compounds typically exhibit absorption maxima (λmax) in the ultraviolet region. The pyrrole ring itself has π → π* transitions. The presence of the carboxylic acid and the tert-butyl group, which acts as an auxochrome, would influence the position and intensity of these absorptions. Conjugation between the pyrrole ring and the carbonyl group of the carboxylic acid is expected to shift the λmax to a longer wavelength (a bathochromic shift) compared to unsubstituted pyrrole. masterorganicchemistry.com A weak n → π* transition from the carbonyl group's non-bonding electrons may also be observed at a longer wavelength, typically around 270-300 nm. masterorganicchemistry.com
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
For this compound, it is expected that similar hydrogen-bonding motifs would be present. However, the large, sterically demanding tert-butyl group at the 4-position would significantly influence the crystal packing, potentially leading to a different arrangement of molecules to accommodate its bulk. The analysis would precisely define the orientation of the tert-butyl group relative to the plane of the pyrrole ring.
Crystallographic Data for the Related Compound: 1H-Pyrrole-2-carboxylic acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| Volume (ų) | 1023.6 (3) |
| Z | 8 |
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique for investigating the crystalline nature of solid materials. In the context of this compound, PXRD is instrumental in identifying and characterizing its different polymorphic forms. Polymorphs, which are distinct crystalline structures of the same compound, can exhibit significant variations in physical properties such as solubility, melting point, and stability.
The fundamental principle of PXRD involves directing a monochromatic X-ray beam at a powdered sample of the compound. The X-rays are diffracted by the crystalline lattice planes of the material, producing a unique diffraction pattern. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the specific crystalline phase.
In polymorphism studies of this compound, PXRD analysis would be conducted on samples prepared under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates). The resulting diffraction patterns are then compared. Distinct patterns indicate the presence of different polymorphs. While specific PXRD data for this compound is not extensively published, a hypothetical analysis would yield data similar to that for other organic molecules, allowing for the identification of unique peak positions and intensities for each polymorphic form.
Table 1: Hypothetical PXRD Peak Data for Two Polymorphs of this compound
| Polymorph Form A (2θ) | Polymorph Form B (2θ) | Relative Intensity (%) - Form A | Relative Intensity (%) - Form B |
|---|---|---|---|
| 8.5° | 9.2° | 100 | 85 |
| 12.3° | 13.1° | 65 | 100 |
| 17.0° | 18.5° | 80 | 50 |
| 21.8° | 22.4° | 45 | 70 |
| 25.5° | 26.0° | 30 | 40 |
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. It is frequently used to confirm the purity of synthesized pyrrole derivatives. For instance, research on related pyrrole-2-carboxamides confirms the purity of final compounds to be ≥95% through HPLC analysis. nih.gov
In a typical HPLC analysis for this compound, a reversed-phase column, such as a C18 column, is used. The mobile phase often consists of a mixture of an aqueous solvent (containing an acid like formic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the pyrrole ring exhibits strong absorbance. The retention time and peak area are used to identify and quantify the compound, respectively.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of carboxylic acids, this compound requires a derivatization step before GC-MS analysis. d-nb.info This process converts the polar carboxylic acid group into a less polar, more volatile ester. A common method is derivatization with a reagent like 4-t-butylbenzyl bromide. d-nb.inforesearchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification based on the fragmentation pattern. d-nb.info This technique is highly sensitive and specific, making it suitable for identifying trace amounts of the compound or its byproducts in a sample. researchgate.net
Advanced Surface Characterization Techniques for Material Applications
When this compound is used in material science, such as in the formation of thin films or surface coatings, advanced techniques are required to probe its surface properties.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to analyze the surface chemistry of pyrrole-containing films. kpi.uadocumentsdelivered.com
For this compound, XPS analysis would provide detailed information on the chemical environments of its constituent atoms (Carbon, Nitrogen, Oxygen). High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal distinct peaks corresponding to the different functional groups: the pyrrole ring, the tert-butyl group, and the carboxylic acid. For example, the N 1s spectrum of pyrrole derivatives typically shows components related to the pyrrolic nitrogen (-NH-). researchgate.netupm.es The C 1s spectrum would be deconvoluted to show peaks for C-C/C-H in the tert-butyl group, C-N and C=C in the pyrrole ring, and the carboxyl carbon (O=C-O). The O 1s spectrum would show peaks for the carbonyl (C=O) and hydroxyl (C-OH) oxygens of the carboxylic acid.
Table 3: Expected XPS Binding Energies for Functional Groups
| Element/Region | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| N 1s | Pyrrolic Nitrogen (-NH-) | ~399.5 - 401.0 |
| C 1s | C-C, C-H (tert-butyl, pyrrole) | ~284.8 - 285.5 |
| C-N (pyrrole) | ~286.0 - 286.5 | |
| O=C-O (carboxylic acid) | ~288.5 - 289.5 | |
| O 1s | C=O (carbonyl) | ~532.0 - 532.5 |
| C-OH (hydroxyl) | ~533.0 - 533.5 |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is invaluable for characterizing the morphology of thin films made from organic molecules. umn.eduacs.org AFM can be used to visualize the surface of a film of this compound, revealing details about surface roughness, grain size, domain structure, and molecular packing. unileoben.ac.atresearchgate.net
The technique works by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured by a laser, generating a three-dimensional topographic map. jlu.edu.cn For material applications, AFM can assess the uniformity of a coating, identify defects, and provide insight into the growth mechanisms of thin films, which are crucial for the performance of organic electronic devices. acs.org
Future Directions and Emerging Research Avenues
Computational Design and Predictive Modeling for Novel Derivatives
The advancement of computational chemistry has opened new frontiers in the rational design of novel molecules. For derivatives of 4-tert-butyl-1H-pyrrole-2-carboxylic acid, in silico methods are pivotal in predicting their properties and guiding synthetic efforts.
Researchers are increasingly employing molecular modeling techniques to design novel pyrrole-based compounds with enhanced biological activities. For instance, structure-guided design and pharmacophore modeling have been successfully used to develop pyrrole-2-carboxamide derivatives as potent inhibitors of enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3), which is crucial for the treatment of drug-resistant tuberculosis. nih.gov In these studies, the pyrrole-2-carboxamide scaffold serves as a key structural element, and computational docking simulations help in understanding the binding interactions within the active site of the target protein. nih.gov The insights gained from such models allow for the strategic modification of the pyrrole (B145914) ring to optimize activity and drug-like properties.
Furthermore, in silico studies are being used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of new pyrrole analogs. sigmaaldrich.com By evaluating parameters such as oral bioavailability and adherence to Lipinski's rule of five, scientists can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. researchgate.net Molecular docking studies against various biological targets, such as the vascular endothelial growth factor receptor 2 (VEGFR-2), have also been employed to identify potential anticancer agents based on the pyrrole scaffold. researchgate.net
The table below summarizes key computational approaches and their applications in the design of novel pyrrole derivatives.
| Computational Approach | Application | Target Class | Reference |
| Structure-Guided Design | Design of potent enzyme inhibitors | MmpL3 | nih.gov |
| Pharmacophore Modeling | Mapping key interaction features | MmpL3 | nih.gov |
| Molecular Docking | Predicting binding modes and affinities | MmpL3, VEGFR-2 | nih.govresearchgate.net |
| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties | General | sigmaaldrich.comresearchgate.net |
Integration into Complex Synthetic Cascades
The this compound scaffold is a valuable building block for the synthesis of more complex molecules. Its integration into multi-step and cascade reactions is a growing area of research, aiming for more efficient and sustainable chemical processes.
Continuous flow synthesis has emerged as a powerful technology for the rapid and efficient production of highly substituted pyrrole-3-carboxylic acid derivatives. researchgate.netresearchgate.netsigmaaldrich.combldpharm.com This methodology allows for the telescoped synthesis of complex molecules from simple, commercially available starting materials without the need for isolating intermediates. researchgate.netbldpharm.com For example, a one-step continuous flow process has been developed for the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones. researchgate.netresearchgate.netsigmaaldrich.combldpharm.com This approach is not only more efficient than traditional batch synthesis but also more environmentally friendly due to reduced waste streams. researchgate.netbldpharm.com
The tert-butyl ester of pyrrole carboxylic acids is a versatile protecting group that is stable under basic conditions but can be readily cleaved under acidic conditions. researchgate.net This property is exploited in synthetic strategies where the carboxylic acid needs to be unmasked at a specific step in a reaction sequence. The development of methods that utilize the in situ generation of acidic byproducts to deprotect the tert-butyl ester further exemplifies the elegance of modern synthetic design. researchgate.net
The pyrrole framework is a common motif in a wide array of biologically active natural products and pharmaceuticals. bldpharm.com Therefore, the development of efficient synthetic routes to functionalized pyrroles, such as those derived from this compound, is of significant importance for accessing these complex molecular architectures.
Multi-Functional Materials Development
The unique chemical structure of this compound makes it an interesting candidate for the development of novel multi-functional materials. The pyrrole ring itself is the fundamental unit of conducting polymers like polypyrrole, while the carboxylic acid group provides a handle for further functionalization or for influencing the material's properties through hydrogen bonding and self-assembly.
Conducting polymers based on polypyrrole (PPy) are of great interest for biomedical applications, including as coatings for neural probes and as scaffolds for tissue regeneration, due to their electrical conductivity and biocompatibility. nih.gov The functionalization of PPy with carboxylic acid groups, to create poly(pyrrole-carboxylic acid), allows for the covalent attachment of biological moieties, such as the cell-adhesive Arg-Gly-Asp (RGD) motif. nih.govnih.gov This surface modification can enhance the interaction between the material and biological tissues, promoting cell adhesion and spreading. nih.govnih.gov
The polymerization of pyrrole-2-carboxylic acid can be achieved through both chemical and electrochemical methods, leading to the formation of films and particles. nih.govrsc.org Enzymatic catalysis has also been explored as an environmentally friendly method for the synthesis of poly(pyrrole-2-carboxylic acid) particles. rsc.org The presence of carboxylic acid groups in these polymers can be confirmed by techniques such as FTIR spectroscopy and potentiometric titration. rsc.org
The self-assembly of carboxylic acid derivatives is a powerful tool for creating ordered nanostructures. nih.gov The ability of pyrrole-2-carboxylic acid to form cyclic dimers in the solid state through hydrogen bonding has been confirmed by spectroscopic studies and density functional theory (DFT) calculations. researchgate.net The bulky tert-butyl group in this compound is expected to influence the packing and self-assembly behavior of its derivatives, potentially leading to materials with unique morphologies and properties.
The table below outlines potential applications of materials derived from functionalized pyrrole-2-carboxylic acids.
| Material Type | Potential Application | Key Feature | Reference |
| Carboxylic Acid-Functionalized Polypyrrole | Bioactive platforms for cell adhesion | Covalent attachment of biomolecules | nih.govnih.gov |
| Poly(pyrrole-2-carboxylic acid) Films | Biosensors | Enzyme immobilization | researchgate.net |
| Poly(pyrrole-2-carboxylic acid) Particles | Drug delivery, diagnostics | Biocompatibility, functionalizable surface | rsc.org |
| Self-Assembled Monolayers | Nanostructured surfaces | Controlled molecular organization | nih.govresearchgate.net |
Advanced Mechanistic Studies in Biological Systems
The pyrrole-2-carboxylic acid scaffold is present in a number of biologically active compounds, and understanding their mechanism of action at a molecular level is crucial for the development of new therapeutic agents. Advanced mechanistic studies are shedding light on how these molecules interact with their biological targets.
Derivatives of pyrrole-2-carboxamide have been identified as potent inhibitors of MmpL3 in Mycobacterium tuberculosis. nih.gov Mechanistic studies have revealed that the pyrrole-2-carboxamide hydrogens are crucial for the compound's potency, as they form key hydrogen bonds with amino acid residues in the active site of the enzyme. nih.gov The specific target of this class of compounds has been verified by assessing their activity against wild-type and mutated versions of the MmpL3 gene and by observing their effect on mycolic acid biosynthesis. nih.gov
In the context of cancer research, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been developed and screened for their antiproliferative activity. researchgate.net Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting the ATP binding site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. researchgate.net
The metabolic pathway of L-proline, which involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a key intermediate, is known to be important for cancer cell survival and proliferation. nih.gov This has spurred interest in synthesizing and evaluating derivatives of dihydropyrrole-2-carboxylic acids as potential anticancer agents. nih.gov
Furthermore, the pyrrole-2-carboxylate skeleton is found in a variety of natural products with diverse biological activities, including antibiotics. researchgate.net The biosynthesis of these compounds often involves the activation of pyrrole-2-carboxylic acid, highlighting its role as a key precursor in microbial secondary metabolism. wikipedia.org
The table below lists some biological targets of pyrrole-2-carboxylic acid derivatives and the corresponding therapeutic areas.
| Biological Target | Therapeutic Area | Compound Class | Reference |
| Mycobacterial Membrane Protein Large 3 (MmpL3) | Tuberculosis | Pyrrole-2-carboxamides | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Pyrazoline-conjugated pyrrole-3-carboxylic acids | researchgate.net |
| Proline Metabolism Enzymes | Cancer | Dihydropyrrole-2-carboxylic acid derivatives | nih.gov |
| Hepatitis B Virus Capsid Protein | Hepatitis B | Pyrrole-scaffold inhibitors | nih.gov |
Q & A
Q. What analytical challenges arise in quantifying trace impurities in 4-tert-butyl-1H-pyrrole-2-carboxylic acid?
- Methodological Answer : LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) detects impurities like de-tert-butylated byproducts (LOD: 0.1%). Orthogonal validation via ¹H NMR (qNMR) with maleic acid as an internal standard ensures accuracy. Contradictory HPLC and NMR purity values often stem from ion suppression or solvent masking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
